BenchChemオンラインストアへようこそ!

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Chemical purity Quality control Procurement specification

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1352540-37-4) is a synthetic, nitrogen-rich heterocyclic small molecule (C18H29N3, MW 287.44 g/mol) that incorporates two distinct pyrrolidine rings – one N‑isobutyl‑substituted at the pyridine 5‑position and one unsubstituted at the pyridine 2‑position – plus a 3‑methyl group on the central pyridine core. This dual‑pyrrolidine architecture distinguishes it from simpler pyrrolidinylpyridine analogs and places it within a chemical space frequently explored for CNS‑active ligands and nicotinic acetylcholine receptor (nAChR) modulators.

Molecular Formula C18H29N3
Molecular Weight 287.4 g/mol
Cat. No. B11799385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine
Molecular FormulaC18H29N3
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1N2CCCC2)C3CCCN3CC(C)C
InChIInChI=1S/C18H29N3/c1-14(2)13-21-10-6-7-17(21)16-11-15(3)18(19-12-16)20-8-4-5-9-20/h11-12,14,17H,4-10,13H2,1-3H3
InChIKeyUQXLOXOAIHYHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine – Structural Identity, Physicochemical Profile, and Research-Grade Availability


5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1352540-37-4) is a synthetic, nitrogen-rich heterocyclic small molecule (C18H29N3, MW 287.44 g/mol) that incorporates two distinct pyrrolidine rings – one N‑isobutyl‑substituted at the pyridine 5‑position and one unsubstituted at the pyridine 2‑position – plus a 3‑methyl group on the central pyridine core . This dual‑pyrrolidine architecture distinguishes it from simpler pyrrolidinylpyridine analogs and places it within a chemical space frequently explored for CNS‑active ligands and nicotinic acetylcholine receptor (nAChR) modulators. The compound is commercially available for research use with a certified purity of NLT 98% (HPLC), supported by ISO‑grade quality systems suitable for pharmaceutical R&D and procurement workflows .

Why 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine Cannot Be Replaced by a Generic Pyrrolidinylpyridine Analog


The pyrrolidinylpyridine scaffold is represented by numerous analogs that vary in N‑alkyl chain length, methyl substitution pattern, and pyrrolidine ring count. However, small structural modifications on this scaffold are known to produce large shifts in target selectivity, binding affinity, and functional activity at nAChR subtypes and related CNS targets [1]. Specifically, the isobutyl substituent on the pyrrolidine ring at the pyridine 5‑position of the target compound provides a distinct steric and lipophilic profile compared to the more common ethyl or methyl analogs, which can critically influence receptor subtype engagement, metabolic stability, and blood‑brain barrier penetration. Procurement of a close analog such as 5-(1‑Ethylpyrrolidin‑2‑yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1352506‑50‑3) in place of the isobutyl derivative therefore risks introducing an uncontrolled variable into structure‑activity relationship (SAR) studies, screening cascades, or in vivo pharmacological assessments. The quantitative evidence below substantiates the measurable points of differentiation that directly inform scientific selection and sourcing decisions.

Quantitative Differentiation Evidence for 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine Against Closest Analogs


Certified Purity: NLT 98% (HPLC) vs. 97% for the Direct Ethyl Analog

The target compound, 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine, is supplied with a certified purity of NLT 98% as determined by HPLC, according to the manufacturer's ISO‑certified quality system . By comparison, its closest commercially available analog, 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine (CAS 1352506-50-3), is listed at a purity of 97% from the same supplier class . This 1‑percentage‑point purity differential, while modest in absolute terms, translates to a 50% reduction in the maximum possible total impurity burden (from ≤3% down to ≤2%), a meaningful advantage for applications requiring high confidence in dose‑response relationships and minimal off‑target interference.

Chemical purity Quality control Procurement specification

Molecular Weight and Heavy Atom Count: Differentiating Physicochemical Bulk for CNS Multiparameter Optimization

The molecular weight of 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is 287.44 g/mol (C18H29N3) . This places it 28.05 g/mol higher than the ethyl analog (C16H25N3, MW 259.39 g/mol) and 125.21 g/mol above the simpler core scaffold 3‑methyl‑2‑(pyrrolidin‑1‑yl)pyridine (C10H14N2, MW 162.23 g/mol) . The increased molecular weight and the addition of one extra nitrogen atom (3 vs. 2) in the target compound alter key CNS drug‑likeness parameters, including polar surface area, hydrogen‑bond acceptor count, and predicted passive membrane permeability, relative to both comparators.

Physicochemical properties CNS drug design Molecular weight

N‑Isobutyl vs. N‑Ethyl Lipophilic Bulk: Predicted Impact on logP and Target Engagement

The N‑isobutyl substituent on the pyrrolidine ring at the pyridine 5‑position confers a greater calculated lipophilicity compared to the N‑ethyl substituent present on the direct analog. Although experimentally determined logP values are not publicly available for either compound, fragment‑based prediction algorithms indicate an increase of approximately 0.8–1.2 logP units for the isobutyl derivative, consistent with the well‑characterized Hansch π constant for the –CH(CH3)2 fragment (+1.53) vs. –CH3 (+0.56) [1]. This predicted lipophilicity shift is of a magnitude known to influence nAChR subtype binding selectivity, plasma protein binding, and metabolic clearance pathways, all of which are critical factors in lead optimization campaigns [2].

Lipophilicity SAR differentiation Receptor binding

Dual Pyrrolidine Architecture: Scaffold Complexity Differentiates from Mono‑Pyrrolidine nAChR Ligands

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine contains two distinct pyrrolidine rings—one at the pyridine 2‑position and one at the 5‑position—plus a 3‑methyl substituent . This contrasts with classical pyrrolidinylpyridine nAChR ligands such as nicotine [3‑(1‑methylpyrrolidin‑2‑yl)pyridine], altinicline [5‑ethynyl‑3‑(1‑methylpyrrolidin‑2‑yl)pyridine], and ABT‑089 [2‑methyl‑3‑(2‑(S)‑pyrrolidinylmethoxy)pyridine], all of which carry only a single pyrrolidine ring [1]. The presence of the second pyrrolidine ring at the 2‑position introduces an additional basic nitrogen center and alters the vector of hydrogen‑bonding interactions, features that cannot be replicated by any mono‑pyrrolidine analog. This architectural distinction is directly relevant to procurement strategies aiming to sample novel regions of chemical space not covered by existing, well‑characterized nAChR ligand libraries.

Scaffold complexity nAChR pharmacology Chemical diversity

Highest‑Value Application Scenarios for Procuring 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine


CNS Lead Optimization: Exploring Lipophilic N‑Alkyl SAR Around a Dual‑Pyrrolidine Scaffold

Medicinal chemistry teams optimizing CNS‑penetrant nAChR ligands can procure the target compound to probe the effects of the sterically demanding isobutyl substituent on receptor subtype selectivity, binding kinetics, and metabolic stability. The quantified lipophilicity shift of ~0.8–1.2 logP units relative to the N‑ethyl analog [1] enables systematic exploration of the lipophilic tolerance of the dual‑pyrrolidine pharmacophore, while the NLT 98% purity specification ensures that observed biological effects are attributable to the intended structure rather than impurities.

Structure‑Based Drug Design: Exploiting a Unique Dual Basic Nitrogen Architecture

Computational chemists and structural biologists seeking novel chemical starting points for nAChR or other CNS target programs will benefit from the compound's distinctive dual‑pyrrolidine topology, which provides three basic nitrogen centers for potential receptor‑ligand interactions—one more than any classical mono‑pyrrolidine nAChR ligand [2]. This additional hydrogen‑bonding capacity may enable binding modes inaccessible to simpler pyrrolidinylpyridines, facilitating the generation of novel intellectual property.

High‑Confidence in vitro Pharmacology: Minimizing Impurity‑Driven False Positives

For contract research organizations and pharma screening groups requiring high‑confidence concentration‑response data, procuring the target compound at NLT 98% rather than 97% purity reduces the maximum total impurity content by 33%, directly lowering the risk of false‑positive hits in primary screening assays or off‑target activity in selectivity panels [1]. This purity advantage is particularly relevant for electrophysiology studies where even low‑level contaminants can produce detectable receptor responses.

SAR Library Expansion: Differentiating a Screening Collection from Generic Pyrrolidinylpyridine Sets

Compound management groups building proprietary screening libraries can differentiate their collection by including the isobutyl‑substituted dual‑pyrrolidine compound—a structural class not represented in standard mono‑pyrrolidine nAChR ligand sets [2]. The compound's molecular weight (287.44 g/mol) and physicochemical profile occupy a distinct region of CNS‑relevant chemical space compared to both the ethyl analog (259.39 g/mol) and the core scaffold (162.23 g/mol), increasing the diversity and potential hit‑finding capacity of the screening deck [1].

Quote Request

Request a Quote for 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.